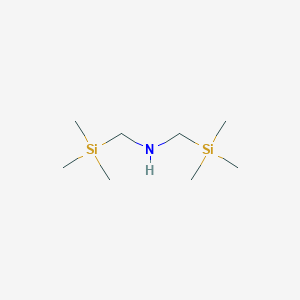

BIS(TRIMETHYLSILYLMETHYL)AMINE

説明

BenchChem offers high-quality BIS(TRIMETHYLSILYLMETHYL)AMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BIS(TRIMETHYLSILYLMETHYL)AMINE including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-trimethylsilyl-N-(trimethylsilylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23NSi2/c1-10(2,3)7-9-8-11(4,5)6/h9H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJILDWKZIVTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CNC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170549 | |

| Record name | Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17882-91-6 | |

| Record name | Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, 1-(trimethylsilyl)-N-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(trimethylsilylmethyl)amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilylmethyl)amine, a sterically hindered secondary amine, is a versatile and valuable reagent in modern organic and organometallic chemistry. Its unique structural feature, the two bulky trimethylsilylmethyl groups flanking the nitrogen atom, imparts distinct reactivity and selectivity in a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of bis(trimethylsilylmethyl)amine, with a particular focus on its utility in the synthesis of complex molecules relevant to drug discovery and development.

Introduction

Bis(trimethylsilylmethyl)amine, systematically named 1,1,1,3,3,3-hexamethyl-2-(trimethylsilylmethyl)disilazane and often abbreviated as BSMA, is a bulky secondary amine with the chemical formula HN(CH₂Si(CH₃)₃)₂. The presence of the two trimethylsilylmethyl substituents confers significant steric hindrance around the nitrogen atom, influencing its nucleophilicity and basicity. This steric bulk is a key feature that is exploited to achieve high regio- and stereoselectivity in organic reactions.

This guide will delve into the synthetic methodologies for preparing bis(trimethylsilylmethyl)amine, provide a detailed account of its physical and chemical properties, and explore its applications as a synthetic intermediate, a bulky ligand in coordination chemistry, and a tool for the construction of complex nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.

Synthesis of Bis(trimethylsilylmethyl)amine

The synthesis of bis(trimethylsilylmethyl)amine typically involves the reaction of a nitrogen source with a trimethylsilylmethyl halide. A common and effective method is the reaction of (chloromethyl)trimethylsilane with ammonia.

General Synthesis from (Chloromethyl)trimethylsilane and Ammonia

The primary route to bis(trimethylsilylmethyl)amine involves the nucleophilic substitution of (chloromethyl)trimethylsilane with ammonia. The reaction proceeds in two steps, with the initial formation of the primary amine, (trimethylsilylmethyl)amine, which then undergoes a second alkylation to yield the desired secondary amine.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of bis(trimethylsilylmethyl)amine.

Detailed Experimental Protocol

Materials:

-

(Chloromethyl)trimethylsilane

-

Anhydrous ammonia

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Pressurized reaction vessel (autoclave)

Procedure:

-

A solution of (chloromethyl)trimethylsilane in anhydrous diethyl ether is charged into a high-pressure autoclave.

-

The autoclave is cooled, and a molar excess of anhydrous ammonia is condensed into the vessel.

-

The autoclave is sealed and allowed to warm to room temperature, then heated to a temperature typically ranging from 100 to 150 °C. The reaction is maintained at this temperature for several hours to ensure complete reaction.

-

After cooling to room temperature, the excess ammonia is carefully vented.

-

The reaction mixture, containing the product and ammonium chloride precipitate, is filtered.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure bis(trimethylsilylmethyl)amine as a colorless liquid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvents is crucial to prevent the hydrolysis of the trimethylsilyl groups.

-

Excess Ammonia: A large excess of ammonia is used to favor the formation of the primary and secondary amines and to minimize the formation of the tertiary amine and quaternary ammonium salt byproducts.

-

Pressurized Vessel: The reaction is carried out in a sealed autoclave to contain the volatile ammonia and to allow the reaction to be performed at elevated temperatures, which accelerates the rate of reaction.

-

Fractional Distillation: Purification by fractional distillation is effective for separating the desired secondary amine from any remaining starting material, the primary amine, and other byproducts.

Physicochemical Properties

Bis(trimethylsilylmethyl)amine is a colorless liquid with a characteristic amine odor. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₃NSi₂ | [1] |

| Molecular Weight | 189.45 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 70 °C at 25 mmHg | |

| Density | 0.82 g/cm³ at 20 °C | |

| Refractive Index | 1.45 at 20 °C | |

| Flash Point | 39 °C | |

| Solubility | Soluble in most organic solvents. | |

| Stability | Moisture sensitive. | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the eighteen protons of the two trimethylsilyl groups and a singlet for the four protons of the two methylene groups, along with a broad singlet for the N-H proton. The chemical shifts will be in the upfield region characteristic of silyl-containing compounds.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methylene carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups will also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns involving the loss of methyl and trimethylsilyl groups.

Reactivity and Applications in Organic Synthesis

The unique combination of steric bulk and the presence of a reactive N-H bond makes bis(trimethylsilylmethyl)amine a valuable reagent in organic synthesis.

As a Bulky Secondary Amine

The steric hindrance provided by the two trimethylsilylmethyl groups makes bis(trimethylsilylmethyl)amine a poor nucleophile but a moderately strong, non-nucleophilic base. This property is useful in reactions where selective deprotonation is required without competing nucleophilic attack.

Synthesis of N-Heterocycles

Bis(trimethylsilylmethyl)amine serves as a precursor for the synthesis of a variety of N-bis(trimethylsilyl)methylamino derivatives, which are powerful intermediates in the construction of nitrogen-containing heterocycles.[2] The bulky (Me₃Si)₂CH- group can direct the regioselectivity and stereoselectivity of subsequent reactions.[2]

Workflow for Heterocycle Synthesis:

Sources

An In-Depth Technical Guide to the Structural Analysis of Bis(trimethylsilylmethyl)amine

Abstract

Bis(trimethylsilylmethyl)amine, systematically known as 2,2,6,6-tetramethyl-4-aza-2,6-disilaheptane, is a sterically hindered secondary amine with significant utility as a chemical intermediate and ligand in organometallic and organic synthesis. Its unique structural characteristics, defined by the bulky trimethylsilylmethyl groups flanking a central secondary amine, impart distinct reactivity and spectroscopic properties. This guide provides a comprehensive structural analysis, integrating data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We delve into the causality behind the observed spectroscopic signatures and present validated protocols for its synthesis and characterization, offering researchers and drug development professionals a foundational understanding of this versatile organosilicon compound.

Introduction and Strategic Importance

Bis(trimethylsilylmethyl)amine, [(CH₃)₃SiCH₂]₂NH, is an organosilicon compound distinguished by its significant steric bulk. Unlike its more common analogue, bis(trimethylsilyl)amine (HMDS), where silicon atoms are directly bonded to the nitrogen, the methylene (-CH₂-) spacers in bis(trimethylsilylmethyl)amine alter the electronic environment and steric profile around the nitrogen center. This structural nuance makes it a valuable tool for syntheses requiring a non-nucleophilic, bulky secondary amine. Its applications range from the synthesis of novel catalysts to the stabilization of reactive metallic centers. Understanding its structure is paramount to predicting its reactivity and effectively harnessing its synthetic potential.

Synthesis and Safe Handling

The synthesis of sterically hindered amines like bis(trimethylsilylmethyl)amine requires carefully chosen methodologies to overcome the steric challenge. A common approach involves the reaction of ammonia with (chloromethyl)trimethylsilane.

Protocol 2.1: Synthesis of Bis(trimethylsilylmethyl)amine

This protocol outlines a general procedure for the laboratory-scale synthesis of the title compound.

-

Reaction Setup: A high-pressure reaction vessel is charged with a solution of (chloromethyl)trimethylsilane in an appropriate solvent, such as ethanol. The vessel must be equipped with a magnetic stirrer, a pressure gauge, and connections for gas inlet and outlet.

-

Ammonolysis: The vessel is cooled, and an excess of anhydrous ammonia is condensed into the reactor.

-

Reaction: The vessel is sealed and allowed to warm to room temperature, then heated to a specified temperature (e.g., 100-150°C). The reaction is stirred under pressure for 12-24 hours. The progress can be monitored by GC analysis of aliquots.

-

Scientific Rationale: The use of excess ammonia drives the reaction towards the desired secondary amine and minimizes the formation of the tertiary amine. The reaction is conducted under pressure to maintain ammonia in the liquid phase and increase the reaction rate.

-

-

Workup: After cooling, the vessel is carefully vented. The resulting mixture contains the product, ammonium chloride precipitate, and unreacted starting materials. The ammonium chloride is removed by filtration.

-

Purification: The solvent and excess ammonia are removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure bis(trimethylsilylmethyl)amine as a liquid.

Diagram: Synthetic Workflow

Caption: A simplified workflow for the synthesis of bis(trimethylsilylmethyl)amine.

Safety and Handling

Bis(trimethylsilylmethyl)amine is a flammable liquid and vapor that causes serious eye irritation and may cause skin and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear neoprene or nitrile rubber gloves, chemical safety goggles, and appropriate protective clothing. A NIOSH-certified respirator is recommended if inhalation is possible.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as acids, alcohols, and oxidizing agents.

Comprehensive Structural Analysis

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of bis(trimethylsilylmethyl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and silicon framework of the molecule.

¹H NMR Analysis: The proton NMR spectrum is characteristically simple, reflecting the molecule's symmetry.

-

δ ~ 0.05-0.10 ppm (Singlet, 18H): This intense signal corresponds to the eighteen equivalent protons of the two trimethylsilyl (Si(CH₃)₃) groups. Their high shielding is a hallmark of protons on silicon.

-

δ ~ 2.2-2.4 ppm (Singlet, 4H): This signal arises from the four protons of the two methylene (-CH₂-) groups adjacent to the nitrogen atom.

-

δ ~ 0.5-1.5 ppm (Broad Singlet, 1H): The proton on the nitrogen (N-H) typically appears as a broad, low-intensity signal. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This peak will disappear upon D₂O exchange.

¹³C NMR Analysis:

-

δ ~ 1-2 ppm: A signal corresponding to the methyl carbons of the Si(CH₃)₃ groups.

-

δ ~ 45-50 ppm: A signal for the methylene carbons (-CH₂-) adjacent to the nitrogen. These carbons are deshielded relative to simple alkanes due to the electronegativity of the attached nitrogen atom.

Diagram: NMR Signal Assignment

Caption: Correlation of proton environments in bis(trimethylsilylmethyl)amine with their expected ¹H NMR signals.

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the functional groups present.

-

3300-3350 cm⁻¹ (Weak to Medium, Sharp): This absorption is characteristic of the N-H stretching vibration of a secondary amine. It is typically sharper and less intense than the O-H stretch of an alcohol.

-

2850-2960 cm⁻¹ (Strong): These bands correspond to the symmetric and asymmetric C-H stretching vibrations of the methyl and methylene groups.

-

~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups.

-

1250-1020 cm⁻¹ (Medium): The C-N stretching vibration for aliphatic amines is expected in this region.

-

~1250 cm⁻¹ and ~840 cm⁻¹ (Strong): These are characteristic and intense bands associated with the Si-CH₃ groups (symmetric deformation and rocking, respectively), which are diagnostic for the trimethylsilyl moiety.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which is dictated by the most stable resulting ions.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 189. According to the nitrogen rule, a molecule with one nitrogen atom will have an odd nominal molecular weight. This peak may be weak or absent due to the molecule's propensity to fragment.

-

Alpha-Cleavage: The most dominant fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the bond adjacent to the C-N bond). Loss of a trimethylsilylmethyl radical ([M - Si(CH₃)₃CH₂]⁺) would lead to a fragment at m/z = 102 .

-

Base Peak (m/z = 73): A very common and intense peak in the mass spectra of trimethylsilyl compounds is at m/z = 73 , corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. Its formation involves rearrangement and cleavage of the Si-C bond.

-

Other Fragments: Another significant fragment can arise from the cleavage of the C-N bond, leading to the [CH₂Si(CH₃)₃]⁺ ion at m/z = 87 .

Table 1: Summary of Spectroscopic Data

| Technique | Feature | Observed Region/Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~0.1 ppm | Si(CH ₃)₃ |

| Chemical Shift (δ) | ~2.3 ppm | N-CH ₂-Si | |

| Chemical Shift (δ) | ~0.5-1.5 ppm (broad) | N-H | |

| IR | Wavenumber (cm⁻¹) | 3300-3350 cm⁻¹ | N-H Stretch |

| Wavenumber (cm⁻¹) | 2850-2960 cm⁻¹ | C-H Stretch | |

| Wavenumber (cm⁻¹) | ~1250 & ~840 cm⁻¹ | Si-CH₃ Deformations | |

| MS | Mass-to-Charge (m/z) | 189 | [M]⁺ (Molecular Ion) |

| Mass-to-Charge (m/z) | 102 | [M - CH₂Si(CH₃)₃]⁺ | |

| Mass-to-Charge (m/z) | 73 | [Si(CH₃)₃]⁺ (Often Base Peak) |

Conclusion

The structural analysis of bis(trimethylsilylmethyl)amine reveals a molecule defined by symmetry and significant steric hindrance. Its characterization is reliably achieved through a combination of NMR, IR, and mass spectrometry. The ¹H NMR spectrum provides a simple and clear fingerprint with three distinct signals. IR spectroscopy confirms the presence of the secondary amine N-H bond and the characteristic, strong absorptions of the trimethylsilyl groups. Mass spectrometry elucidates a predictable fragmentation pattern dominated by α-cleavage and the formation of the highly stable trimethylsilyl cation. This comprehensive structural understanding is critical for chemists employing this reagent, enabling rational design of synthetic routes and prediction of its chemical behavior.

References

An In-depth Technical Guide to Bis(trimethylsilylmethyl)amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilylmethyl)amine, a sterically hindered primary amine, presents a unique molecular architecture that imparts distinct physical and chemical properties. This technical guide provides a comprehensive overview of bis(trimethylsilylmethyl)amine, detailing its synthesis, core physicochemical characteristics, and burgeoning applications in organic synthesis. With a focus on providing actionable insights for laboratory practice, this document synthesizes available data to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction: A Tale of Two Isomers

In the realm of organosilicon chemistry, precision in nomenclature is paramount. Bis(trimethylsilylmethyl)amine, with the chemical formula C8H23NSi2, is a structurally distinct isomer of the more commonly known bis(trimethylsilyl)amine (also known as hexamethyldisilazane or HMDS). The critical difference lies in the placement of the silicon atoms. In bis(trimethylsilylmethyl)amine, two trimethylsilylmethyl groups are attached to the nitrogen atom, resulting in a primary amine with significant steric bulk flanking the reactive N-H bond. This arrangement contrasts with HMDS, where two trimethylsilyl groups are directly bonded to the nitrogen, forming a secondary amine. This subtle yet significant structural variance leads to profound differences in their reactivity and utility in synthetic organic chemistry.

This guide will focus exclusively on bis(trimethylsilylmethyl)amine, elucidating its properties and applications that distinguish it as a valuable tool for the modern chemist.

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its effective use in a laboratory setting. The following table summarizes the key physicochemical data for bis(trimethylsilylmethyl)amine.

| Property | Value | Source(s) |

| CAS Number | 134340-00-4 | [1][2] |

| Molecular Formula | C8H23NSi2 | |

| Molecular Weight | 189.45 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 70 °C at 25 mmHg | |

| Density | 0.82 g/cm³ at 20/20 °C | |

| Refractive Index | 1.45 | |

| Flash Point | 39 °C |

Note: Some physical properties are sourced from supplier data and may be subject to slight variations.

Synthesis of Bis(trimethylsilylmethyl)amine: A Proposed Protocol

While detailed experimental procedures for the synthesis of bis(trimethylsilylmethyl)amine are not abundantly available in the literature, a plausible and commonly cited method involves the reaction of chloromethyltrimethylsilane with ammonia. The steric hindrance of the chloromethyltrimethylsilane likely necessitates forcing conditions to achieve disubstitution on the nitrogen atom.

Underlying Principles of the Synthesis

The synthesis is a nucleophilic substitution reaction where ammonia acts as the nucleophile, displacing the chloride from chloromethyltrimethylsilane. The reaction proceeds in a stepwise manner, with the initial formation of (trimethylsilylmethyl)amine. Due to the increased steric bulk, the second substitution to form the desired bis(trimethylsilylmethyl)amine is expected to be slower and require more forcing conditions, such as elevated temperature and pressure. The use of an excess of ammonia can help to drive the reaction towards the desired product and also acts as a base to neutralize the hydrogen chloride byproduct.

Proposed Experimental Protocol

Disclaimer: This is a proposed protocol based on general principles of amine synthesis and should be performed with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

Materials:

-

Chloromethyltrimethylsilane

-

Anhydrous ammonia

-

A suitable high-pressure reaction vessel (e.g., a Parr autoclave)

-

Anhydrous ether or other suitable aprotic solvent

-

Standard glassware for filtration, distillation, and workup

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a high-pressure reaction vessel with a solution of chloromethyltrimethylsilane in an anhydrous aprotic solvent.

-

Addition of Ammonia: Cool the vessel and carefully introduce a molar excess of anhydrous ammonia. The exact molar ratio will need to be optimized, but a 3 to 5-fold excess of ammonia is a reasonable starting point.

-

Reaction Conditions: Seal the reaction vessel and heat it to an elevated temperature. The optimal temperature and reaction time will need to be determined empirically but could range from 100 to 150 °C for several hours. Monitor the pressure inside the vessel.

-

Workup: After cooling the reactor to room temperature and carefully venting the excess ammonia, transfer the reaction mixture to a flask. The mixture will likely contain the desired product, unreacted starting materials, monosubstituted product, and ammonium chloride precipitate.

-

Isolation: Filter the reaction mixture to remove the ammonium chloride. Wash the solid with fresh anhydrous solvent.

-

Purification: Carefully remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure to yield pure bis(trimethylsilylmethyl)amine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvents is crucial to prevent the hydrolysis of chloromethyltrimethylsilane and the silylated amine products.

-

Excess Ammonia: Employing an excess of ammonia serves a dual purpose: it acts as the nucleophile and as a base to neutralize the HCl generated during the reaction, preventing the formation of the amine hydrochloride salt and driving the equilibrium towards the product.

-

High Temperature and Pressure: The significant steric hindrance of the trimethylsilylmethyl group necessitates forcing conditions to promote the second nucleophilic substitution on the nitrogen atom.

Spectroscopic Characterization

Detailed spectroscopic data for bis(trimethylsilylmethyl)amine is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated.

1H NMR Spectroscopy (Anticipated)

The 1H NMR spectrum is expected to be relatively simple, showing two main signals:

-

A singlet corresponding to the 18 protons of the two trimethylsilyl groups [-Si(CH3)3].

-

A singlet corresponding to the 4 protons of the two methylene groups [-CH2-].

-

A broad singlet for the N-H proton, the chemical shift of which will be concentration-dependent.

13C NMR Spectroscopy (Anticipated)

The 13C NMR spectrum is also expected to be straightforward:

-

A signal for the methyl carbons of the trimethylsilyl groups.

-

A signal for the methylene carbons attached to the nitrogen atom.

Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum will be characteristic of a primary amine:

-

N-H Stretching: Two weak to medium bands are expected in the region of 3300-3500 cm-1, corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine.[4][5][6]

-

C-H Stretching: Strong absorptions in the 2850-2960 cm-1 region due to the C-H bonds of the methyl and methylene groups.

-

Si-C Vibrations: Characteristic absorptions related to the Si-C bonds will also be present.

Mass Spectrometry (Anticipated)

In the mass spectrum, fragmentation patterns would likely involve the loss of methyl groups and cleavage of the C-N and Si-C bonds. The molecular ion peak may be observed, though it could be weak.

Chemical Properties and Reactivity

The chemical behavior of bis(trimethylsilylmethyl)amine is largely dictated by the primary amine functionality and the significant steric hindrance imposed by the two trimethylsilylmethyl groups.

Basicity and Nucleophilicity

As a primary amine, bis(trimethylsilylmethyl)amine is basic and can be protonated by acids. However, its nucleophilicity is significantly diminished due to the bulky substituents on the nitrogen atom. This makes it a poor nucleophile in many standard reactions.

Formation of α-Nitrogen Carbanions

A key aspect of the reactivity of bis(trimethylsilylmethyl)amine derivatives is the ability to form α-nitrogen carbanions. Treatment of N-substituted derivatives, such as imines, with a strong base can lead to deprotonation at the carbon adjacent to the nitrogen. These carbanions are valuable intermediates in organic synthesis for the formation of new carbon-carbon bonds.

Reactivity as a Synthetic Equivalent

The bis(trimethylsilyl)methyl group can be considered a synthetic equivalent for smaller groups, such as a methyl group or even a proton, after subsequent chemical transformations.[7] This synthetic versatility makes it a useful building block in complex molecule synthesis.

Applications in Organic Synthesis

The unique steric and electronic properties of bis(trimethylsilylmethyl)amine and its derivatives have led to their application in specialized areas of organic synthesis.

Synthesis of Nitrogen-Containing Heterocycles

The ability to generate α-nitrogen carbanions from derivatives of bis(trimethylsilylmethyl)amine makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These carbanions can react with a range of electrophiles to construct complex ring systems.

β-Lactam Chemistry

Bis(trimethylsilylmethyl)amine has found utility in the field of β-lactam chemistry. The sterically demanding nature of the bis(trimethylsilyl)methyl group can influence the stereochemical outcome of reactions, allowing for the stereocontrolled synthesis of substituted β-lactams, which are core structures in many antibiotic drugs.

Safety and Handling

Bis(trimethylsilylmethyl)amine is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[3][8] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It is sensitive to moisture and should be stored under an inert atmosphere.[9]

Conclusion

Bis(trimethylsilylmethyl)amine is a sterically hindered primary amine with a unique set of physical and chemical properties that distinguish it from its more common isomer, HMDS. While detailed synthetic and spectroscopic data remain somewhat elusive in the public domain, its potential as a valuable synthon in organic chemistry, particularly in the construction of nitrogen-containing heterocycles and in β-lactam chemistry, is evident. This technical guide provides a foundational understanding of this intriguing molecule, offering insights into its synthesis, properties, and applications to aid researchers in harnessing its synthetic potential.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. web.mit.edu [web.mit.edu]

- 3. Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The synthesis of sterically hindered amines by a direct reductive amination of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bis(trimethylsilylmethyl)amine: A Versatile Reagent in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilylmethyl)amine (CAS No. 17882-91-6), often abbreviated as BSMA, is a sterically hindered primary amine that has emerged as a valuable and versatile tool in contemporary organic synthesis. Its unique structural feature, the bis(trimethylsilyl)methyl group, imparts significant steric bulk, influencing the regioselectivity and stereoselectivity of reactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of BSMA, with a particular focus on its role as a precursor to a variety of synthetic intermediates. We will delve into its utility in the formation of N-bis(trimethylsilyl)methylamino derivatives and its pivotal function in the generation of α-nitrogen carbanions, which are powerful nucleophiles for the construction of complex molecular architectures. The ensuing discussion will be grounded in mechanistic principles and supported by detailed experimental protocols, offering practical insights for researchers in both academic and industrial settings, including those in the field of drug development.

Introduction: Unveiling the Synthetic Potential of a Bulky Amine

In the vast landscape of synthetic organic chemistry, the strategic use of sterically demanding reagents is a cornerstone for achieving high levels of control and selectivity. Bis(trimethylsilylmethyl)amine (BSMA) is a prime example of such a reagent. While structurally a simple primary amine, the presence of two trimethylsilyl groups on the adjacent carbon atom creates a significant steric shield around the nitrogen atom. This steric hindrance is not a limitation but rather a key feature that chemists can exploit to direct the outcome of chemical transformations.

BSMA has proven to be a valuable precursor for a wide array of N-bis(trimethylsilyl)methylamino derivatives.[1] Its most notable application lies in its ability to serve as a platform for the generation of α-nitrogen carbanions under mild conditions.[1] These carbanions are highly reactive intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making BSMA a powerful tool for the synthesis of complex nitrogen-containing molecules, including heterocycles.[1] This guide will explore the fundamental chemistry of BSMA, from its preparation to its strategic deployment in synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a reagent is crucial for its effective use in the laboratory.

Physical Properties

| Property | Value | Reference |

| CAS Number | 17882-91-6 | General Knowledge |

| Molecular Formula | C₈H₂₃NSi₂ | General Knowledge |

| Molecular Weight | 189.45 g/mol | General Knowledge |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 70 °C at 25 mmHg | [1] |

| Hydrochloride Salt Melting Point | 191 °C | [1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and purity assessment of bis(trimethylsilylmethyl)amine.

-

¹H NMR Spectroscopy: The proton NMR spectrum of BSMA is expected to show a singlet for the 18 protons of the two trimethylsilyl groups, a signal for the two protons of the methylene group adjacent to the nitrogen, and a signal for the two protons of the amine group. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the methyl carbons of the trimethylsilyl groups and the methylene carbon.

-

Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum of BSMA is expected to exhibit characteristic N-H stretching vibrations in the region of 3400-3250 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. An N-H bending vibration may also be observed around 1650-1580 cm⁻¹.[2][3] The C-N stretching vibration for aliphatic amines is typically found in the 1250–1020 cm⁻¹ range.[2]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns arising from the loss of methyl and trimethylsilyl groups.

Synthesis and Handling

Synthesis of Bis(trimethylsilylmethyl)amine

While commercially available, understanding the synthesis of BSMA provides valuable context for its purity and potential impurities. A common laboratory-scale synthesis involves the reaction of a suitable starting material with a silylating agent. For instance, N,N-bis(trimethylsilyl) derivatives of primary amines can be prepared in high yields by treating the corresponding amine or its monotrimethylsilyl derivative with N-(trimethylsilyl)diethylamine in the presence of a stoichiometric amount of methyl iodide.[4]

A detailed, step-by-step protocol for a related silylation to form an N-TMS derivative is as follows, which can be adapted for the synthesis of BSMA from the appropriate starting amine:

Experimental Protocol: General Silylation of a Primary Amine [5]

-

To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

-

Cool the flask in an ice bath.

-

Slowly add N,O-bis(trimethylsilyl)acetamide (BSA) (1.0 equivalent) dropwise with stirring.

-

Allow the reaction mixture to stir in the ice bath for 30 minutes.

-

After the reaction is complete, purify the product by vacuum distillation to obtain the N-trimethylsilyl amine.

Handling and Safety

Bis(trimethylsilylmethyl)amine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All ignition sources should be avoided in the vicinity of its use.

Key Applications in Organic Synthesis

The synthetic utility of BSMA stems from the unique properties imparted by the bis(trimethylsilyl)methyl group.

Precursor to N-Bis(trimethylsilyl)methylimines

BSMA readily condenses with aldehydes and ketones to form the corresponding N-bis(trimethylsilyl)methylimines. These imines are stable, versatile intermediates that serve as the foundation for subsequent functionalization.[1]

Diagram: Formation of N-Bis(trimethylsilyl)methylimines

Caption: Condensation of BSMA with an aldehyde or ketone to form an N-bis(trimethylsilyl)methylimine.

Generation of α-Nitrogen Carbanions and Regioselective Functionalization

A cornerstone of BSMA chemistry is the facile generation of α-nitrogen carbanions from its imine derivatives. The deprotonation of these imines can be achieved with a variety of strong bases, such as organolithium reagents or lithium amides. The resulting carbanions are potent nucleophiles that can react with a wide range of electrophiles.

A remarkable feature of this chemistry is the high degree of regioselectivity that can be achieved. The site of functionalization (at the α-carbon, or at the carbons of the original aldehyde/ketone moiety) can be controlled by the choice of the base and the electrophile.[1]

Diagram: Regioselective Functionalization of BSMA-derived Imines

Caption: Control of regioselectivity in the functionalization of BSMA-derived imines.

Experimental Protocol: Deprotonation and Silylation of a Vinylogous Amide (Illustrative of α-Carbanion Chemistry) [6]

This protocol illustrates the deprotonation of a related system, a vinylogous amide, followed by quenching with a silyl electrophile. A similar strategy can be applied to BSMA-derived imines.

-

Equip a dry, three-necked, round-bottomed flask with an addition funnel, a magnetic stirring bar, and a nitrogen inlet.

-

Charge the flask with a 1.0 M solution of sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF) (1.0 equivalent).

-

Cool the flask to -78 °C in a dry ice-acetone bath.

-

To this suspension, add a solution of the imine (1.0 equivalent) in THF via the addition funnel over 30 minutes.

-

Stir the resulting solution for 1 hour at -78 °C.

-

Add a solution of the electrophile (e.g., a silyl chloride, 1.05 equivalents) in THF.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent, drying, and purification by chromatography or distillation.

Synthetic Equivalents for Versatile Transformations

The bis(trimethylsilyl)methyl group can be considered a synthetic equivalent of a methyl group, a trimethylsilylmethyl group, or even a proton, depending on the reaction conditions.[1] This versatility allows for the strategic unmasking of different functionalities at various stages of a synthetic sequence, adding to the synthetic power of BSMA.

Applications in Drug Discovery and Development

The ability to construct complex, functionalized nitrogen-containing scaffolds is of paramount importance in drug discovery. The methodologies enabled by BSMA, particularly the regioselective functionalization of its imine derivatives, provide a powerful platform for the synthesis of novel heterocycles and other nitrogenous compounds with potential biological activity. The steric bulk of the bis(trimethylsilyl)methyl group can also be exploited to control the stereochemical outcome of reactions, which is critical in the synthesis of chiral drug candidates. While specific examples in late-stage drug synthesis are not widely documented in the readily available literature, the fundamental transformations facilitated by BSMA are highly relevant to the construction of compound libraries for lead discovery and the optimization of synthetic routes to active pharmaceutical ingredients.

Conclusion

Bis(trimethylsilylmethyl)amine is a valuable reagent that offers a unique combination of steric influence and synthetic versatility. Its ability to serve as a precursor to readily functionalized imines and as a source of α-nitrogen carbanions has established it as a powerful tool for the construction of complex nitrogen-containing molecules. The high degree of regioselectivity achievable in the reactions of its derivatives makes it particularly attractive for applications where precise control over molecular architecture is required, such as in the fields of drug discovery and natural product synthesis. As the demand for efficient and selective synthetic methods continues to grow, the utility of specialized reagents like BSMA is certain to expand, opening new avenues for chemical innovation.

References

-

Picard, J.-P. Bis(trimethylsilyl)methylamine (BSMA): tool or toy?. Canadian Journal of Chemistry. 78 (2), 1363-1379 (2000). [Link]

-

LookChem. Novel method for preparing bis(trimethylsilyl) amines via treatment with trimethylsilylamines and methyl iodide. (2019). [Link]

-

Kozmin, S. A.; He, S.; Rawal, V. H. (E)-1-DIMETHYLAMINO-3-tert-BUTYLDIMETHYLSILOXY-1,3-BUTADIENE. Organic Syntheses. 78 , 152 (2002). [Link]

- Zweifel, G.; Lewis, W. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. Tetrahedron Letters. 45(44), 8241-8244 (2004).

- Lu, H.; Wang, J.; Lin, Y.; Cheng, J. N-Trimethylsilyl Amines for Controlled Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides.

- Ermakova, E. et al. Bis(trimethylsilyl)Ethylamine: Synthesis, Properties and its use as CVD Precursor. Physics Procedia. 46, 209-218 (2013).

-

Leftheris, K. et al. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters. 14 (12), 3147-3149 (2004). [Link]

-

Wang, L. et al. Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules. 29 (2), 264 (2024). [Link]

- Uhlig, F. et al. Synthesis of bis(trimethylsilyl)methyl‐chlorosilanes (X = Cl, Br). Zeitschrift für anorganische und allgemeine Chemie. 629(4), 627-630 (2003).

-

ResearchGate. Figure S9. 1 H NMR spectra (400 MHz) of a micro-scale reaction of.... [Link]

-

Padwa, A.; Dent, W. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Organic Syntheses. 67 , 133 (1989). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906). [Link]

-

Kind, T. et al. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Scientific Data. 7 , 199 (2020). [Link]

-

SpectraBase. Tris(trimethylsilyl)amine - Optional[FTIR] - Spectrum. [Link]

- Google Patents. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)

-

Stennett, T. C. The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing. eScholarship, University of California. (2020). [Link]

- D. K. Jaiswal, R. P. Singh, R. C. Malhotra, Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes, J. Mass Spectrom., 2006, 41, 10, 1344-1350.

-

Biological Magnetic Resonance Bank. bmse000224 Trimethylamine at BMRB. [Link]

-

Jaiswal, D. K. et al. Gas chromatography electron ionization mass spectrometric analysis of trimethylsilyl derivatives of bis(2-hydroxyethylthio)alkanes and bis(2-hydroxyethylsulfonyl) alkanes. European Journal of Mass Spectrometry. 12 (4), 261-269 (2006). [Link]

- Hofmann, J. et al. Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry.

-

MilliporeSigma. N,n-bis(trimethylsilyl)methylamine. [Link]

-

Doyle, L. R. et al. Bis(trimethylsilyl)phosphide chemistry: a half-century of advances across the periodic table. Dalton Transactions. 51 (45), 17159-17182 (2022). [Link]

-

University of Calgary. IR: amines. [Link]

-

SpectraBase. [Bis(trimethylsilyl)amino]-bis(trimethylsilyl-methylidene)-phosphorane - Optional[13C NMR] - Chemical Shifts. [Link]

- El Gihani, M. T.; Heaney, H. ChemInform Abstract: The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. ChemInform. 29(26) (2010).

- Halket, J. M.; Zaikin, V. G. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Mass Spectrometry. 40(3), 291-310 (2005).

- Google Patents.

-

Reddit. Hydrochloride salt of amine : r/Chempros. [Link]

-

The Sceptical Chymist. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

ResearchGate. FTIR-RA spectrum of the as-prepared bis-amino silane film. [Link]

-

Holmes, A. B.; Jones, G. R. 1,4-bis(trimethylsilyl)buta-1,3-diyne. Organic Syntheses. 62 , 63 (1984). [Link]

-

Oreate. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. [Link]

-

Draganov, A. et al. Vicinal Bis(methylene) Heterocyclic Diene in Natural Product Synthesis: A Convergent Biomimetic Total Synthesis of Prunolactone A. Organic Letters. 16 (21), 5704-5707 (2014). [Link]

-

Kirschning, A. et al. Natural product anticipation through synthesis. Nature Reviews Chemistry. 6 , 215-231 (2022). [Link]

- Wagner, M. et al. Titanium‐Mediated Rearrangement of Bis(alkynyl)boranes: B C Activation versus C H Activation. Chemistry – A European Journal. 24(59), 15769-15773 (2018).

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. Novel method for preparing bis(trimethylsilyl) amines via treatment with trimethylsilylamines and methyl iodide-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

bis(trimethylsilylmethyl)amine molecular weight and formula

An In-Depth Technical Guide to Bis(trimethylsilylmethyl)amine

Executive Summary & Compound Identification

This guide provides a comprehensive technical overview of bis(trimethylsilylmethyl)amine, a sterically hindered secondary amine with significant potential in synthetic chemistry. Unlike its more common analogue, bis(trimethylsilyl)amine (also known as hexamethyldisilazane or HMDS), the title compound features a methylene spacer between the silicon atoms and the central nitrogen. This structural nuance imparts distinct physical and chemical properties, making it a valuable tool for researchers in organic synthesis and materials science. This document will delineate its molecular characteristics, known applications, and critical safety protocols, providing a foundational resource for its effective and safe utilization in a laboratory setting.

Unambiguous Compound Identification

To prevent common confusion with related silylamines, it is critical to precisely identify the compound of interest.

-

Systematic Name: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilylmethyl)disilazane

-

Common Name: Bis(trimethylsilylmethyl)amine

-

CAS Number: 17882-91-6[1]

-

Molecular Weight: 189.45 g/mol [1]

Structural Distinction from Hexamethyldisilazane (HMDS)

The primary point of confusion arises from the similarity in nomenclature with Hexamethyldisilazane (HMDS). The key structural difference is the presence of methylene (-CH₂-) bridges in bis(trimethylsilylmethyl)amine, which separates the bulky trimethylsilyl groups from the amine nitrogen. In HMDS, the silicon atoms are bonded directly to the nitrogen. This seemingly minor change significantly alters the steric environment around the nitrogen atom and the overall flexibility of the molecule.

Caption: Structural comparison of Bis(trimethylsilylmethyl)amine and HMDS.

Physicochemical & Safety Properties

The physical properties of bis(trimethylsilylmethyl)amine are characteristic of a silylated organic compound, exhibiting properties suitable for use in organic solvents. All quantitative data is summarized in the table below for ease of reference.

Summary of Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₃NSi₂ | [1][2] |

| Molecular Weight | 189.45 g/mol | [1] |

| Appearance | Colorless to Almost colorless clear liquid | [3] |

| Density | 0.786 g/cm³ | [1] |

| Boiling Point | 70 °C at 25 mmHg | [3] |

| Flash Point | 39 °C | [3] |

| Refractive Index | 1.45 (20/20) | [3] |

| CAS Number | 17882-91-6 | [1] |

Safety Profile & Hazard Management

Bis(trimethylsilylmethyl)amine is classified as a flammable liquid and an eye irritant.[2] Proper handling is paramount to ensure laboratory safety.

-

GHS Classification: Flammable Liquid, Category 3; Eye Irritation, Category 2A.[2]

-

Signal Word: Warning[2]

-

Hazard Statements: H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation).[2][3]

-

Primary Exposure Routes: Inhalation of vapors, skin contact, and eye contact.[2]

The causality for these classifications stems from its volatility and the chemical nature of organosilicon compounds. The flammability is due to its hydrocarbon-like structure and relatively low flash point. Eye irritation is a common hazard for amines and organosilanes, which can cause damage to sensitive tissues upon contact.

Synthesis & Application Insights

Synthesis Rationale

While specific, high-yield synthetic protocols for bis(trimethylsilylmethyl)amine are not broadly published in top-tier journals, its structure suggests a logical synthetic pathway. The construction of the C-N bond is key. A likely approach involves the nucleophilic substitution of a trimethylsilylmethyl halide (e.g., (CH₃)₃SiCH₂Cl) with ammonia or a suitable nitrogen source. This method is analogous to the synthesis of other hindered amines. Controlling the degree of alkylation to favor the secondary amine over the primary or tertiary amine would be the critical experimental challenge, likely managed through stoichiometric control and careful selection of reaction conditions (temperature, pressure, and solvent).

Applications in Synthetic Chemistry

As a specialty chemical, bis(trimethylsilylmethyl)amine is primarily used as a chemical intermediate and for research purposes.[2] Its molecular architecture suggests several compelling applications for drug development and materials science professionals.

-

Bulky Non-Nucleophilic Base: The significant steric hindrance provided by the two trimethylsilylmethyl groups makes the nitrogen lone pair accessible for proton abstraction but sterically shielded from acting as a nucleophile. This property is highly desirable for promoting elimination reactions or generating sensitive anionic intermediates (e.g., enolates) where nucleophilic addition would be a detrimental side reaction. It serves as a valuable alternative to bases like lithium diisopropylamide (LDA) or its direct analogue, lithium bis(trimethylsilyl)amide (LiHMDS), potentially offering different solubility and reactivity profiles.

-

Ligand Synthesis: The secondary amine functionality is a versatile anchor for the synthesis of more complex chelating ligands. Deprotonation followed by reaction with metal halides can yield novel amido-ligated metal complexes. The bulky silylmethyl groups can enforce specific coordination geometries and enhance the solubility of the resulting complexes in nonpolar organic solvents, which is advantageous for homogeneous catalysis.

-

Protecting Group Chemistry: The trimethylsilyl moiety is a cornerstone of protecting group strategy in organic synthesis. While this molecule itself is not a protecting group, it is a building block for creating larger, sterically demanding silyl-based protecting groups or for introducing the bulky bis(trimethylsilylmethyl)amino group to a molecule to sterically direct a subsequent reaction at a different site.

Experimental Protocols: Safe Handling & Storage Workflow

Adherence to a strict safety workflow is non-negotiable when handling flammable and irritating chemicals. The following protocol is a self-validating system designed to minimize risk.

Personal Protective Equipment (PPE) & Engineering Controls

-

Step 1: Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent the accumulation of flammable vapors and to minimize inhalation exposure.[2]

-

Step 2: Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended for larger quantities or when splashing is possible.

-

Step 3: Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use.

-

Step 4: Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure an emergency safety shower and eyewash station are readily accessible and have been recently tested.

Handling and Storage Protocol

-

Step 1: Grounding: Ground and bond containers when transferring material to prevent static discharge, which can be an ignition source.[2] Use only non-sparking tools.[2]

-

Step 2: Inert Atmosphere: While not always required, for reactions sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice.

-

Step 3: Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2] Keep away from heat, sparks, open flames, and strong oxidizing agents.[2]

-

Step 4: Waste Disposal: Dispose of waste in a dedicated, properly labeled container for flammable organic waste, following all institutional and local environmental regulations.

Caption: Safe handling workflow for bis(trimethylsilylmethyl)amine.

References

-

Wikipedia. Bis(trimethylsilyl)amine. [Link]

-

New World Encyclopedia. Bis(trimethylsilyl)amine. [Link]

-

Carl ROTH. Safety Data Sheet: Bis(trimethylsilyl)amine. [Link]

-

PubChem. Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-. [Link]

-

Grokipedia. Bis(trimethylsilyl)amine. [Link]

-

Gelest, Inc. BIS(TRIMETHYLSILYLMETHYL)AMINE Safety Data Sheet. [Link]

-

SciSpace. Bis(trimethylsilyl)amine | 9 Publications | 56 Citations. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-[(Trimethylsilyl)methyl]benzylamine in Modern Chemistry. [Link]

-

ResearchGate. Synthesis of bis(trimethylsilyl)methyl‐chlorosilanes (X = Cl, Br). [Link]

-

Organic Syntheses. 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl-. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of Bis(trimethylsilylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: A Note on Proactive Safety and Synthesis

In the landscape of modern chemical synthesis, particularly within the fast-paced environment of drug discovery and development, the utility of a reagent is inextricably linked to its safe and predictable handling. Bis(trimethylsilylmethyl)amine, a versatile organosilane, is a case in point. Its efficacy as a synthetic intermediate is well-established; however, a nuanced understanding of its reactivity and potential hazards is paramount to harnessing its full potential while ensuring the highest standards of laboratory safety. This guide eschews a boilerplate recitation of safety data, instead offering a deeper, mechanistic-driven understanding of the "why" behind the recommended protocols. It is structured to empower the practicing scientist with the foresight to anticipate and mitigate risks, transforming procedural steps into a self-validating system of safe and effective application.

Core Chemical and Physical Characteristics

A foundational understanding of the intrinsic properties of bis(trimethylsilylmethyl)amine is the first step toward its safe handling.

| Property | Value | Implication for Handling |

| Molecular Formula | C₈H₂₃NSi₂ | High hydrocarbon content contributes to its flammability. |

| Molecular Weight | 189.45 g/mol [1] | |

| Appearance | Colorless to Almost Colorless Clear Liquid | Visual inspection can indicate purity. |

| Boiling Point | 70 °C at 25 mmHg[2] | Volatility necessitates handling in well-ventilated areas. |

| Flash Point | 39 °C[2] | Flammable liquid; requires strict control of ignition sources.[3] |

| Specific Gravity | 0.82 (20/20)[2] | Lighter than water. |

| Refractive Index | 1.45[2] | Can be used as a quality control parameter. |

Hazard Identification and Risk Mitigation: A Mechanistic Approach

Bis(trimethylsilylmethyl)amine is classified as a flammable liquid and causes serious eye irritation.[3] A proactive approach to safety involves understanding the chemical principles that underpin these hazards.

Flammability and Explosive Potential

The compound is a flammable liquid and vapor, and its vapors can form explosive mixtures with air.[3] The two trimethylsilylmethyl groups provide significant hydrocarbon character, making it combustible.

Causality: The presence of multiple C-H and Si-C bonds means that in the presence of an ignition source and an oxidant (like air), the molecule can undergo rapid, exothermic oxidation, leading to a fire or explosion.[3]

Mitigation Strategy:

-

Elimination of Ignition Sources: All work with bis(trimethylsilylmethyl)amine must be conducted in an environment free of open flames, sparks, and hot surfaces.[3]

-

Inert Atmosphere: For reactions, particularly those involving heating, the use of an inert atmosphere (e.g., nitrogen or argon) is a critical control measure.

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and transfer equipment must be properly grounded and bonded.[3]

-

Explosion-Proof Equipment: Use of explosion-proof electrical equipment is mandatory in areas where this substance is handled and stored.[3]

Reactivity and Incompatibilities

The Si-N bond in bis(trimethylsilylmethyl)amine is susceptible to cleavage by protic reagents. This reactivity is the basis for its utility in synthesis and also the source of its primary incompatibilities.

-

Acids: Reacts vigorously with acids. The lone pair of electrons on the nitrogen atom makes it basic, readily reacting with acids in a classic acid-base neutralization.[3] This reaction is highly exothermic and can lead to a dangerous increase in temperature and pressure.

-

Alcohols and Water (Hydrolysis): The Si-N bond is readily cleaved by water and other protic solvents like alcohols.[3] This hydrolysis reaction produces volatile and flammable byproducts.

Mitigation Strategy:

-

Strict Avoidance of Incompatible Materials: Bis(trimethylsilylmethyl)amine must be stored and handled away from acids, alcohols, oxidizing agents, and peroxides.[3]

-

Anhydrous Conditions: All reactions involving bis(trimethylsilylmethyl)amine should be conducted under strictly anhydrous conditions, using dry solvents and glassware.

Health Hazards and Personal Protective Equipment (PPE)

The primary health hazards are serious eye irritation and potential skin and respiratory tract irritation.[3]

Causality: The amine functionality can be irritating to mucous membranes and skin. Upon hydrolysis, it can release ammonia or other amines, which are also irritants.

Mandatory PPE:

-

Eye Protection: Chemical goggles are required at all times. Contact lenses should not be worn.[3]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[3]

-

Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn.[3]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator with an organic vapor/amine cartridge is necessary.[3]

Standard Operating Procedures: From Benchtop to Quench

General Handling and Storage Workflow

The following workflow is designed to ensure the safe handling of bis(trimethylsilylmethyl)amine in a laboratory setting.

Caption: General workflow for the safe handling and storage of bis(trimethylsilylmethyl)amine.

Experimental Protocol: Synthesis of 4,5-Disubstituted Pyrimidines

Bis(trimethylsilylmethyl)amine and related silyl amines are valuable reagents in the synthesis of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents. The following is a representative protocol adapted from the literature for the synthesis of 4,5-disubstituted pyrimidines, illustrating a practical application.[4][5]

Reaction Scheme:

Ketone + Formamidine Acetate → 4,5-Disubstituted Pyrimidine

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon), add the ketone (1.0 eq.).

-

Reagent Addition: Add n-propanol as the solvent, followed by formamidine acetate (20.0 eq.).[4]

-

Heating: Heat the reaction mixture to 100°C.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the n-propanol under reduced pressure using a rotary evaporator.[4]

-

Work-up:

-

Resuspend the residue in ethyl acetate.

-

Neutralize with triethylamine.[4]

-

Filter the suspension through a pad of silica gel to remove solid impurities.

-

Wash the filter cake with additional ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,5-disubstituted pyrimidine.[4]

Quenching and Waste Disposal

Quenching Excess Reagent:

Unused or excess bis(trimethylsilylmethyl)amine must be quenched safely before disposal.

Caption: Step-by-step workflow for quenching reactive silylamines.

Waste Disposal:

-

All quenched materials and any materials contaminated with bis(trimethylsilylmethyl)amine (e.g., gloves, absorbent pads) must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of bis(trimethylsilylmethyl)amine or its reaction byproducts down the drain.[3]

Emergency Procedures

Spills

In the event of a spill, immediate and appropriate action is crucial.

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[3]

-

Ventilate: Ensure the area is well-ventilated.

-

Eliminate Ignition Sources: Remove all sources of ignition.[3]

-

Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

-

Cleanup:

-

Wear full PPE, including respiratory protection.

-

Use non-sparking tools to collect the absorbed material.[3]

-

Place the material in a sealed, properly labeled container for hazardous waste disposal.

-

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Fire

-

Small Fires: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use a direct stream of water, as this may spread the fire.[3]

-

Large Fires: Evacuate the area immediately and call emergency services. Firefighters should wear full protective equipment, including a self-contained breathing apparatus.[3]

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Conclusion: A Culture of Safety

The safe and effective use of bis(trimethylsilylmethyl)amine in a research and development setting is not merely about following a list of rules. It is about cultivating a deep understanding of the chemical's properties and reactivity, allowing for intelligent risk assessment and the implementation of robust safety protocols. By integrating the principles outlined in this guide into daily laboratory practice, scientists can confidently and safely leverage the synthetic utility of this valuable reagent to advance their research and development goals.

References

-

Gelest, Inc. (2016). BIS(TRIMETHYLSILYLMETHYL)AMINE Safety Data Sheet. Retrieved from [Link]

- Baran, P. S., & Maimone, T. J. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581.

- Pawar, V. D., & Nagle, A. S. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Journal of Advanced Scientific Research, 14(03), 25-30.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

-

KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]

-

EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

-

Gelest, Inc. (n.d.). General Silylation Procedures. Retrieved from [Link]

- Rawal, V. H., Kozmin, S. A., & He, S. (2003). (E)-1-DIMETHYLAMINO-3-TERT-BUTYLDIMETHYLSILOXY-1,3-BUTADIENE. Organic Syntheses, 80, 15.

-

ResearchGate. (2014). Thermal Degradation of Linear Amines for CO2 Capture. Retrieved from [Link]

-

Shimadzu. (n.d.). Advanced Py-GCMS Systems for Precise Analysis. Retrieved from [Link]

- Baran, P. S., & Maimone, T. J. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70, 581.

- Pawar, V. D., & Nagle, A. S. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Journal of Advanced Scientific Research, 14(03), 25-30.

Sources

bis(trimethylsilylmethyl)amine stability and decomposition

An In-Depth Technical Guide to the Stability and Decomposition of Bis(trimethylsilylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilylmethyl)amine, a sterically hindered primary amine, is a valuable building block in synthetic chemistry, prized for its unique reactivity and the properties it imparts to derivative compounds. Its utility, however, is intrinsically linked to its stability profile. This guide provides a comprehensive technical overview of the stability and decomposition of bis(trimethylsilylmethyl)amine. We will delve into its physicochemical properties, explore its reactivity with common laboratory reagents, detail its decomposition pathways under various conditions, and present robust analytical methodologies for monitoring its integrity. This document is intended to serve as an essential resource for researchers, enabling safer handling, optimal storage, and more effective utilization of this versatile reagent in complex synthetic applications.

Introduction: The Synthetic Utility of a Bulky Amine

Bis(trimethylsilylmethyl)amine, with the chemical formula ((CH₃)₃SiCH₂)₂NH, is an organosilicon compound distinguished by the presence of two bulky trimethylsilylmethyl groups attached to a primary amine nitrogen. This unique structure confers specific steric and electronic properties that are highly advantageous in organic synthesis. It serves as a precursor to a wide array of N-bis(trimethylsilyl)methylamino derivatives and is a powerful synthetic intermediate.[1] The bulky nature of the bis(silyl)methyl group can induce regio- and stereoselectivity in chemical reactions, making it a valuable tool for fine chemical and pharmaceutical development.[1]

However, like many organosilicon reagents, its reactivity is a double-edged sword. The very bonds that make it a useful synthetic tool—particularly the silicon-carbon and nitrogen-silicon linkages in its derivatives—are susceptible to cleavage under certain conditions. A thorough understanding of its stability and decomposition is therefore not merely a matter of academic interest but a prerequisite for its successful and safe application in a laboratory or process chemistry setting.

Physicochemical Properties and Stability Profile

The stability of bis(trimethylsilylmethyl)amine is dictated by its physical and chemical properties. It is a flammable liquid and vapor that requires careful handling.[2]

| Property | Value |

| Molecular Formula | C₈H₂₃NSi₂ |

| Molecular Weight | 189.45 g/mol |

| Boiling Point | 178-180 °C |

| Density | 0.803 g/mL at 25 °C |

| Refractive Index | n20/D 1.436 |

| Flash Point | 46 °C (114.8 °F) |

Data sourced from various chemical supplier safety data sheets.

General Stability

Under optimal conditions, bis(trimethylsilylmethyl)amine is stable. It should be stored in a tightly sealed container in a cool, well-ventilated place, preferably under an inert atmosphere to prevent degradation.[2][3]

Incompatibilities and Reactivity

The compound's stability is compromised upon contact with several classes of substances. Understanding these incompatibilities is critical for preventing unintended reactions and decomposition.

-

Moisture and Water : The compound is moisture-sensitive.[4] Like many silylamines, it is susceptible to hydrolysis. The reaction with water cleaves the silicon-nitrogen bond (in its derivatives) or can react in acidic/basic aqueous workups, leading to the formation of volatile byproducts like hexamethyldisiloxane.[5] This reactivity necessitates handling under a dry, inert atmosphere (e.g., nitrogen or argon).[3]

-

Acids and Alcohols : Acids and alcohols are incompatible with bis(trimethylsilylmethyl)amine.[2] Protic sources will readily react with the basic amine functionality. Acids will form the corresponding ammonium salt, while alcohols can lead to alcoholysis reactions, cleaving silicon-carbon bonds under certain conditions.

-

Oxidizing Agents and Peroxides : Strong oxidizing agents and peroxides present a significant reactivity hazard and must be avoided.[2]

-

Heat and Ignition Sources : As a flammable liquid with a flash point of 46 °C, it must be kept away from heat, sparks, and open flames.[2] Elevated temperatures can induce thermal decomposition, which may release irritating fumes and organic acid vapors.[2]

Decomposition Pathways and Products

The decomposition of bis(trimethylsilylmethyl)amine can proceed through several pathways, primarily hydrolysis and thermal degradation.

Hydrolytic Decomposition

Hydrolysis is the most common decomposition pathway encountered during experimental workups or improper storage. While the parent compound is a primary amine, its derivatives or related silylamines like hexamethyldisilazane (HMDS) readily undergo hydrolysis. The reaction involves the cleavage of the Si-N bond by water to produce trimethylsilanol ((CH₃)₃SiOH), which then typically condenses to form the thermodynamically stable hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) and ammonia or the corresponding amine.[5]

The logical flow of this common decomposition pathway for silylamines is illustrated below.

Caption: Generalized hydrolytic decomposition pathway for silylamines.

Thermal Decomposition

When exposed to elevated temperatures, bis(trimethylsilylmethyl)amine can undergo thermal degradation.[2] While specific high-temperature mechanistic studies on this exact molecule are not widely published, thermal decomposition of similar organosilicon and amine compounds often involves radical mechanisms or concerted eliminations.[6][7] For bis(alkylimido) molybdenum compounds, thermal decomposition proceeds via γ-hydrogen activation to eliminate an alkene.[6] For bis(dimethylamino)silane, decomposition can lead to the formation of methyleneimine and silanimine species through methane elimination.[7]

Potential thermal decomposition products for bis(trimethylsilylmethyl)amine could include:

-

Methane (from cleavage of Si-CH₃ bonds)

-

Ammonia

-

Various organosilicon fragments

-

Organic acid vapors under oxidative conditions[2]

Experimental Protocol: Assessing Thermal Stability via GC-MS

A self-validating system to assess the thermal stability of bis(trimethylsilylmethyl)amine involves subjecting the compound to thermal stress and monitoring its degradation over time using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective

To quantify the degradation of bis(trimethylsilylmethyl)amine at a specified elevated temperature over a set time course.

Materials and Equipment

-

Bis(trimethylsilylmethyl)amine (≥97% purity)

-

Anhydrous, inert solvent (e.g., dodecane, to serve as a high-boiling internal standard)

-

GC vials with high-temperature septa

-

Inert atmosphere glovebox or Schlenk line

-

Heating block or oven with precise temperature control

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

Autosampler

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Inside a glovebox, prepare a stock solution of bis(trimethylsilylmethyl)amine in the anhydrous solvent containing the internal standard. A typical concentration might be 1 mg/mL of the analyte.

-

Aliquot this solution into several GC vials and seal them tightly. This ensures that each vial contains an identical starting mixture.

-

-

Experimental Workflow:

Caption: Workflow for thermal stability assessment of a volatile compound.

-

Thermal Stress Application:

-

Take one vial as the t=0 reference and store it at a low temperature (e.g., 4 °C).

-

Place the remaining vials in a heating block set to the desired test temperature (e.g., 150 °C).

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the heating block and immediately cool it to room temperature to quench any further degradation.

-

-

GC-MS Analysis:

-

Analyze all samples, including the t=0 reference, using a validated GC-MS method. The method should provide good chromatographic separation of the bis(trimethylsilylmethyl)amine peak from the internal standard and any potential decomposition products.

-

The use of GC-MS is ideal for separating and identifying volatile organic compounds, making it well-suited for this analysis.[8][9]

-

-

Data Interpretation:

-

For each time point, integrate the peak area of the bis(trimethylsilylmethyl)amine and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Normalize this ratio against the t=0 sample to determine the percentage of bis(trimethylsilylmethyl)amine remaining at each time point.

-

A plot of the percentage remaining versus time will provide a clear degradation profile under the tested conditions. The appearance of new peaks in the chromatogram should be investigated using the mass spectrometer to identify potential decomposition products.

-